1-Nitro-2-naphthoic acid
Overview
Description
1-Nitro-2-naphthoic acid is a compound with the molecular formula C11H7NO4 . It has a molecular weight of 217.18 g/mol . The IUPAC name for this compound is 1-nitronaphthalene-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 1-Nitro-2-naphthoic acid consists of a naphthalene core with a nitro group at the 1-position and a carboxylic acid group at the 2-position . The InChI string representation of the molecule isInChI=1S/C11H7NO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14)
. Physical And Chemical Properties Analysis
1-Nitro-2-naphthoic acid has a molecular weight of 217.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The topological polar surface area is 83.1 Ų .Scientific Research Applications
-
Dye Manufacturing
- Naphthoic acid derivatives are used in the synthesis of industrially important dye intermediates . The hydroxyl group of 1-naphthol directs nitro group into the 2- and 4-positions .
- The process involves various chemical reactions used in preparing the key intermediates employed in dye synthesis .
- The outcomes of these processes are commercial dyes which have applications in textiles and non-textiles such as acid-base indicators, liquid crystal, color filters for displays and sensors, ink-jet, lasers, photographic, hairs, food, and biomedical .
-
Antifungal Studies
- A mixed ligand complex of Ni(II) with dibasic tridentate Schiff base derived from the condensation of thiosemicarbazides with acetoacetanilide and o-chloro acetoacetanilide as primary and 1-hydroxy-2-naphthoic acid as co-ligand has been synthesized .
- The complex was characterized on the basis of elemental analysis, magnetic, spectral and electrolytic conductance study .
- The ligand and its Ni(II) complex were also screened for their antifungal activity against different fungi strains viz. Drechlera tetramera, Alternaria alternate and Fusarium oxysporum .
-
Biocatalytic Synthesis
- Cytochrome P450 enzymes have been used for the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .
- These results suggest that CYP199A2 might be a useful oxidation biocatalyst for the synthesis of dihydroxynaphthoic acids .
properties
IUPAC Name |
1-nitronaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWJWWYYJRAOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341738 | |
Record name | 1-Nitro-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-2-naphthoic acid | |
CAS RN |
103987-83-3 | |
Record name | 1-Nitro-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103987-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitro-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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